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Compound of Interest

Compound Name: AZD3965

Cat. No.: B1666217

Introduction

AZD3965 is a first-in-class, potent, and selective inhibitor of Monocarboxylate Transporter 1
(MCT1), a key protein involved in lactate transport across the cell membrane.[1] It also
demonstrates activity against MCT2, but is highly selective over MCT3 and MCT4.[2][3] Many
cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon
known as the "Warburg Effect."[4] This metabolic phenotype leads to the production of large
amounts of lactate, which must be exported from the cell to prevent intracellular acidification
and maintain a high glycolytic rate.[4][5] MCT1 is a primary transporter responsible for this
lactate efflux.[5] By inhibiting MCT1, AZD3965 blocks lactate transport, leading to intracellular
lactate accumulation, disruption of cellular metabolism, and subsequent inhibition of cancer cell
proliferation and survival.[2][6] These application notes provide detailed protocols for evaluating
the in vitro effects of AZD3965 on cancer cell lines.

Mechanism of Action

AZD3965 targets the metabolic vulnerability of cancer cells reliant on glycolysis. Inhibition of
MCT1-mediated lactate efflux leads to an increase in intracellular lactate.[6][7] This
accumulation can cause feedback inhibition of key glycolytic enzymes, such as
phosphofructokinase, and an increase in glycolytic intermediates.[8] The disruption of the
lactate shuttle ultimately results in metabolic stress, which can lead to cytostasis and, in some
cases, cell death.[2][8] The sensitivity of cell lines to AZD3965 is often correlated with high
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expression of MCT1 and low or absent expression of the alternative lactate transporter, MCT4,
which has been identified as a potential resistance mechanism.[2][3]

Extracellular
Glucose

GLUTs

Cancer Cell

Glucose

Glycolysis

AZD3965 Pyruvate

LDHA

Intracellular TCA Cycle
Lactate (Mitochondria)

Cell Membrane

MCT4
(RESSEN)

Metabolic Stress
& Feedback Inhibition

Y

Extracellular Cell Growth
Lactate Inhibition

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5642474/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7614436/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Click to download full resolution via product page

Caption: Mechanism of AZD3965 action on cancer cell metabolism.

Quantitative Data Summary

The potency of AZD3965 varies across different cancer cell lines and is dependent on the
specific assay conditions. The tables below summarize key quantitative metrics reported in

preclinical studies.

Table 1: AZD3965 Potency in Cell Proliferation and Viability Assays
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. Assay IC50 | GI50
Cell Line Cancer Type ] Notes
Duration (nM)
Highly sensitive;
B Burkitt's MCT1 positive,
Raji 72 hr <100 .
Lymphoma MCT4 negative.
[2]
Diffuse Large B- Highly sensitive.
SU-DHL-10 72 hr <100
cell Lymphoma [2]
Diffuse Large B- Highly sensitive.
WSU-DLCL-2 72 hr <100
cell Lymphoma [2]
) Potent inhibition
Murine Breast
4T1 Not Specified 22.2+£4.57 of cell growth

Cancer
observed.[9]

Relatively

_ resistant;
Diffuse Large B-
HBL-1 72 hr >100 expresses both

cell Lymphoma
MCT1 and

MCT4.[2]

Relatively

) resistant;
Diffuse Large B-
HT 72 hr >100 expresses both
cell Lymphoma

MCT1 and
MCT4.[2]
Burkitt's Potently inhibited
CA46 72 hr 3-39 , _
Lymphoma proliferation.[8]

Table 2: AZD3965 Potency in Lactate Transport Assays
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Cell Line Cancer Type Assay Type IC50 (nM) Notes
Measured in
- Burkitt's Lactate Efflux spent media 4 hr
Raji 5.12
Lymphoma (LC-MS) post-treatment.
[21[5]
_ Demonstrates
Murine Breast o
4T1 L-lactate Uptake 17.0+ 3.6 inhibition of
Cancer

lactate import.[9]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the in vitro effects of

AZD3965.
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Caption: General experimental workflow for in vitro AZD3965 assays.
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Protocol 1: Cell Viability/Proliferation Assay (MTS-
based)

This protocol is adapted from methods used to assess the effect of AZD3965 on cell
proliferation, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).[2]

Objective: To determine the dose-dependent effect of AZD3965 on the viability and proliferation
of cancer cell lines.

Materials:

Cancer cell line of interest

o Complete cell culture medium

o 96-well clear-bottom cell culture plates

e AZD3965 (stock solution in DMSO)

e Vehicle control (DMSO)

e MTS reagent (e.g., CellTiter 96 AQueous One Solution)

e Multichannel pipette

o Plate reader capable of measuring absorbance at 490 nm
Procedure:

e Cell Seeding:

o Harvest cells during their logarithmic growth phase.

o Perform a cell count and determine viability (e.g., using Trypan Blue).

o Seed cells into a 96-well plate at a density that allows for logarithmic growth throughout
the 72-hour assay period (typically 2,000-10,000 cells per well in 100 pL of medium).
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o Incubate the plate overnight at 37°C, 5% CO: to allow cells to attach.

e Compound Treatment:

o Prepare serial dilutions of AZD3965 in complete medium. A typical concentration range is
0.1 nM to 10,000 nM.[4]

o Also prepare a vehicle control (DMSO) at the same final concentration as the highest
AZD3965 dose.

o Carefully remove the medium from the wells and add 100 pL of the medium containing the
appropriate AZD3965 dilution or vehicle control.

o Note: Some studies utilize daily dosing for 72 hours, which may yield a stronger cytotoxic
effect compared to a single dose.[4]

* Incubation:

o Incubate the treated plates for 72 hours at 37°C, 5% CO:..
e MTS Assay:

o Add 20 uL of the MTS reagent directly to each well.

o Incubate the plate for 1-4 hours at 37°C, 5% CO2. The incubation time will depend on the
metabolic activity of the cell line and should be optimized.

o Measure the absorbance at 490 nm using a microplate reader.
e Data Analysis:
o Subtract the background absorbance (medium-only wells) from all measurements.

o Normalize the data by expressing the absorbance of treated wells as a percentage of the
vehicle-treated control wells (% viability).

o Plot the % viability against the log-transformed concentration of AZD3965.
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o Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value using non-
linear regression analysis.

Protocol 2: Extracellular Lactate Efflux Assay

This protocol describes the quantification of lactate exported from cells into the culture medium,
a direct measure of MCT1 activity.[4][10]

Objective: To measure the effect of AZD3965 on lactate efflux from cancer cells.
Materials:

e Cancer cell line of interest

o 48-well or 24-well cell culture plates

o Complete cell culture medium and serum-free medium

e AZD3965 (stock solution in DMSO)

¢ Vehicle control (DMSO)

o Commercial colorimetric lactate assay kit (e.g., from Spinreact, Eton Bioscience)[4][10]
e Microcentrifuge

o Plate reader

Procedure:

o Cell Seeding:

o Seed cells in triplicate in a 48-well plate at a high density (e.g., 7.5 x 10% cells/well) and
allow them to adhere overnight.[4]

e Compound Treatment:

o The next day, gently remove the complete medium.
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o Wash the cells once with PBS or serum-free medium.

o Add fresh medium (serum-free medium is often used to reduce background) containing
the desired concentrations of AZD3965 (e.g., 0.1 nM to 10,000 nM) or vehicle control.[4]

o Sample Collection:

[e]

Incubate the plate for a defined period (e.qg., 4, 24, or 48 hours).[4][5]

o

At the end of the incubation, carefully collect the culture medium from each well.

[¢]

Centrifuge the collected medium at a low speed to pellet any detached cells or debris.

o

Transfer the supernatant to a new tube and store it at -80°C until analysis.
o Lactate Quantification:
o Thaw the samples on ice.

o Quantify the lactate concentration in the medium using a commercial colorimetric lactate
assay kit, following the manufacturer’s instructions precisely.[4]

o This typically involves creating a standard curve with known lactate concentrations.

o Data Analysis:

[e]

Use the standard curve to determine the lactate concentration in each sample.

o

To normalize for cell number, a parallel plate can be set up and cell viability/number can
be determined at the end of the experiment (e.g., using MTS or cell counting).

o

Plot the extracellular lactate concentration against the AZD3965 concentration.

Calculate the IC50 for lactate efflux inhibition.

[¢]

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to determine if the growth-inhibitory effects of AZD3965 are due to the
induction of apoptosis. Sequential treatment with AZD3965 followed by a cytotoxic agent like
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doxorubicin has been shown to increase apoptosis.[2]

Objective: To quantify the induction of apoptosis in cancer cells following treatment with
AZD3965, alone or in combination.

Materials:

e Cancer cell line of interest

o 6-well or 12-well cell culture plates

e AZD3965 and/or other compounds (e.g., doxorubicin)

e Annexin V-FITC/Propidium lodide (PI) Apoptosis Detection Kit
» Binding Buffer (provided with the Kkit)

e Flow cytometer

Procedure:

e Cell Seeding and Treatment:

[¢]

Seed cells in 12-well plates at an appropriate density (e.g., 0.5 x 10° cells/well).[2]

[¢]

Allow cells to adhere overnight.

[e]

Treat cells with AZD3965 (e.g., 100 nM) or vehicle control. For combination studies, a
sequential dosing regimen may be effective (e.g., pre-treatment with AZD3965 for 24
hours, followed by the addition of a second agent).[2]

[¢]

Incubate for the desired duration (e.g., 48-72 hours).
e Cell Harvesting:

o Collect both floating and adherent cells. For adherent cells, use a gentle enzyme-free
dissociation buffer or trypsin, being careful not to over-digest.

o Combine the cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
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o Wash the cells twice with cold PBS.

e Staining:

[e]

Resuspend the cell pellet in 100 pL of 1X Binding Buffer.

(¢]

Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide (volumes may vary depending
on the kit).

o

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

[¢]

Add 400 uL of 1X Binding Buffer to each tube.
e Flow Cytometry:
o Analyze the samples on a flow cytometer within one hour of staining.

o Set up appropriate gates to distinguish between:

Viable cells (Annexin V- / PI-)

Early apoptotic cells (Annexin V+ / PI-)

Late apoptotic/necrotic cells (Annexin V+ / Pl+)

Necrotic cells (Annexin V- / Pl+)
o Data Analysis:
o Quantify the percentage of cells in each quadrant.

o Compare the percentage of apoptotic cells (early + late) in AZD3965-treated samples to
the vehicle-treated controls.

o Represent the data using bar graphs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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